2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. COTI-2 has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells, leading to cell death and tumor regression.
Mécanisme D'action
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by binding to mutant p53 proteins and inducing a conformational change that leads to their degradation. Mutant p53 proteins are commonly found in cancer cells and are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inducing the degradation of mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide inhibits their oncogenic activity and induces cell death and tumor regression.
Biochemical and Physiological Effects:
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In preclinical studies, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to be well-tolerated and to have minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results in a wide range of cancer types. Another advantage is that it has been shown to be well-tolerated and to have minimal toxicity. However, one limitation of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it is still in the early stages of development and has not yet been tested in clinical trials. Another limitation is that it may not be effective against all types of cancer.
Orientations Futures
There are a number of future directions for the development of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further study its efficacy in preclinical models and to test it in clinical trials. Another direction is to investigate its potential for combination therapy with other anticancer drugs. Additionally, there is a need to develop biomarkers that can predict which patients are most likely to benefit from treatment with 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. Finally, there is a need to investigate the potential for 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide to be used as a diagnostic tool for the detection of mutant p53 proteins in cancer cells.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminothiophenol and 2-chloroacetyl chloride to form 2-(2-chloroacetyl)thiophene. This compound is then reacted with 4-chloro-2-mercaptobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)thiophene. Finally, this compound is reacted with N-(2-ethyl-6-methylphenyl)acetamide to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and colon cancer. 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide induces cell death and tumor regression.
Propriétés
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-12-7-4-6-11(2)16(12)20-15(22)10-21-17-13(19)8-5-9-14(17)24-18(21)23/h4-9H,3,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAQPEQVONGXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.